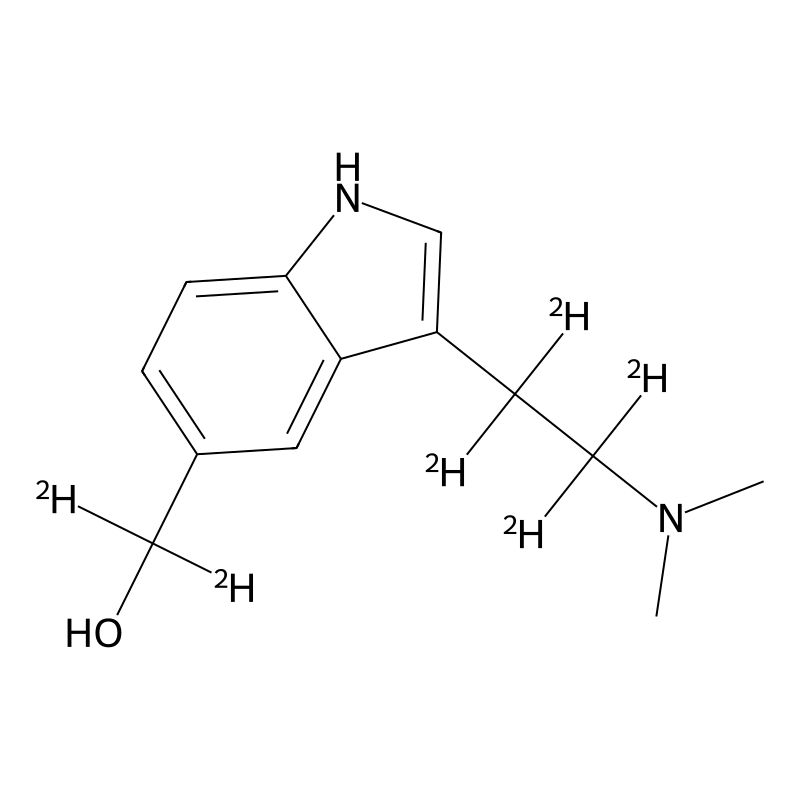

5-Hydroxymethyl-N,N-dimethyltryptamine-d6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Chemical Properties and Availability

5-Hydroxymethyl-N,N-Dimethyltryptamine-d6 (5-OH-DMT-d6) is a deuterated variant of 5-Hydroxymethyl-N,N-Dimethyltryptamine (5-OH-DMT). Deuteration refers to the substitution of hydrogen atoms (H) with deuterium atoms (D), which are isotopes of hydrogen containing an extra neutron. 5-OH-DMT-d6 has the same chemical structure as 5-OH-DMT but with specific hydrogens replaced by deuterium atoms. This substitution can be useful for various scientific applications, such as mass spectrometry analysis where it can help distinguish the compound from other similar molecules.

Potential Applications

While research on 5-OH-DMT-d6 itself is limited, its parent compound, 5-OH-DMT, has been the subject of some scientific investigation. 5-OH-DMT is a naturally occurring tryptamine found in certain plants and is structurally similar to the well-known psychedelic compound N,N-Dimethyltryptamine (DMT) []. However, the pharmacological effects of 5-OH-DMT are not well understood.

Here are some potential applications where 5-OH-DMT-d6 might be useful:

- Metabolic Studies: Due to the presence of deuterium, 5-OH-DMT-d6 can be used as a tracer molecule in studies investigating the metabolism of 5-OH-DMT in the body. By tracking the deuterium atoms, researchers can gain insights into how the body absorbs, distributes, and eliminates the compound.

- Pharmacological Investigations: 5-OH-DMT-d6 could be used in studies to explore the potential therapeutic effects of 5-OH-DMT. The deuteration might offer advantages such as altered metabolism or distribution within the body, allowing for extended study or targeting specific tissues.